molecular formula C14H27N B11997949 n,n-Dibutylhex-2-yn-1-amine CAS No. 6323-76-8

n,n-Dibutylhex-2-yn-1-amine

Cat. No.: B11997949
CAS No.: 6323-76-8
M. Wt: 209.37 g/mol
InChI Key: KTSLZXKCZRDDID-UHFFFAOYSA-N
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Description

N,N-Dibutylhex-2-yn-1-amine is an organic compound characterized by the presence of a nitrogen atom bonded to two butyl groups and a hex-2-yn-1-amine backbone. This compound falls under the category of tertiary amines, which are known for their diverse applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutylhex-2-yn-1-amine typically involves the reaction of hex-2-yn-1-amine with dibutylamine under controlled conditions. One common method includes the use of a base such as sodium methoxide in methanol, which facilitates the nucleophilic substitution reaction. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 100-200°C and pressures of 0.5-1.0 MPa .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is then subjected to liquid-liquid separation and rectification to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutylhex-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

N,N-Dibutylhex-2-yn-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibutylhex-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • N,N-Dimethylhex-2-yn-1-amine
  • N,N-Diethylhex-2-yn-1-amine
  • N,N-Dipropylhex-2-yn-1-amine

Comparison: N,N-Dibutylhex-2-yn-1-amine is unique due to its specific alkyl chain length and the presence of the hex-2-yn-1-amine backbone. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

6323-76-8

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N,N-dibutylhex-2-yn-1-amine

InChI

InChI=1S/C14H27N/c1-4-7-10-11-14-15(12-8-5-2)13-9-6-3/h4-9,12-14H2,1-3H3

InChI Key

KTSLZXKCZRDDID-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC#CCCC

Origin of Product

United States

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